(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol involves the reaction of 3-cyclopropyl-4-hydroxymethyl-5-methyl-isoxazole with carbon tetrabromide and triphenylphosphine in dichloromethane at 0°C for 2 hours . The crude product is then purified by chromatography on silica gel using an ethyl acetate/hexane eluent.
Industrial Production Methods
Currently, there is limited information available on the industrial production methods for this compound. Most of the available data pertains to laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as in biological systems or chemical reactions. Detailed studies are required to elucidate the precise molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-3-phenylisoxazol-4-yl)methanol: Similar structure but with a phenyl group instead of a cyclopropyl group.
(5-Cyclopropyl-1,2-oxazol-4-yl)methanol: Similar structure but with a different substitution pattern.
Uniqueness
(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group can impart distinct steric and electronic properties compared to other similar compounds.
Properties
IUPAC Name |
(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-7(4-10)8(11-9-5)6-2-3-6/h6,10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDOFMPPOUBJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.